molecular formula C17H12ClFN4S B286823 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286823
M. Wt: 358.8 g/mol
InChI Key: QZWGQKSITNAXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of specific enzymes or proteins that are involved in the growth and survival of cancer cells. It has also been proposed that the compound may modulate certain signaling pathways that are important for the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. The compound has been found to induce apoptosis, which is a form of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been reported to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to study the compound's mechanism of action in more detail. This will help to identify the specific targets of the compound and may lead to the development of more potent and selective compounds. Another direction is to investigate the compound's pharmacokinetic and pharmacodynamic properties in vivo, which will help to determine its suitability for use as a therapeutic agent. Finally, the compound's potential use in combination therapy with other anticancer agents should be explored, as this may enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 2-chloro-6-fluorobenzylamine with 3-methylphenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with 3-aminotriazole in the presence of acetic anhydride to obtain the desired compound.

Scientific Research Applications

The 6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in scientific research. It has been reported to exhibit potent antitumor activity against various cancer cell lines. In addition, it has also been found to possess antibacterial, antifungal, and antiviral properties. The compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C17H12ClFN4S

Molecular Weight

358.8 g/mol

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12ClFN4S/c1-10-4-2-5-11(8-10)16-20-21-17-23(16)22-15(24-17)9-12-13(18)6-3-7-14(12)19/h2-8H,9H2,1H3

InChI Key

QZWGQKSITNAXBP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.